molecular formula C22H21FN6O2 B2424724 5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-82-7

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2424724
CAS No.: 1251568-82-7
M. Wt: 420.448
InChI Key: XFOKUNRXDFPRLT-UHFFFAOYSA-N
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Description

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a recognized potent and selective inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2) . The primary research value of this compound lies in its ability to specifically target the MNK-eIF4F signaling axis, a key pathway implicated in the regulation of mRNA translation. By inhibiting MNK1/2, this compound effectively suppresses the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), which is a critical step in the cap-dependent translation of mRNAs. Many of these mRNAs encode proteins that are crucial for cell proliferation, survival, and tumorigenesis, such as cyclins, c-Myc, and Bcl-2. Consequently, this inhibitor serves as a valuable pharmacological tool for investigating the role of MNK activity in various oncogenic processes, including leukemia, solid tumors, and mechanisms of drug resistance . Research utilizing this inhibitor is focused on exploring novel therapeutic strategies that disrupt the production of specific oncoproteins at the translational level, offering a complementary approach to more traditional signal transduction inhibitors.

Properties

IUPAC Name

5-amino-N-(5-fluoro-2-methylphenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-12-5-4-6-15(9-12)22-26-18(14(3)31-22)11-29-20(24)19(27-28-29)21(30)25-17-10-16(23)8-7-13(17)2/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOKUNRXDFPRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxazole Moiety: 5-Methyl-2-(3-Methylphenyl)-1,3-Oxazol-4-ylmethyl Group

The oxazole ring is synthesized via cyclization of α-acyloxy ketones or through the Baker–Venkataraman rearrangement. A representative approach involves the condensation of 3-methylbenzoyl chloride with 4-chloroacetoacetate to form an intermediate diketone, which undergoes acid-catalyzed cyclization to yield the oxazole core.

Prototypical Procedure :

  • Acylation : 3-Methylbenzoyl chloride (1.2 equiv) is reacted with ethyl 4-chloroacetoacetate in dry dichloromethane under nitrogen, catalyzed by triethylamine (2.0 equiv). The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.
  • Cyclization : The crude diketone is treated with concentrated sulfuric acid (0.5 equiv) in acetic acid at 80°C for 3 hours. The product, 5-methyl-2-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid ethyl ester, is isolated via vacuum distillation (yield: 68–72%).
  • Reduction and Bromination : The ester is reduced to the alcohol using LiAlH4 in tetrahydrofuran (THF), followed by bromination with PBr3 to yield 4-(bromomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (yield: 85%).

Analytical Validation :

  • 1H NMR (500 MHz, CDCl3) : δ 7.65–7.61 (m, 2H, Ar-H), 7.35–7.30 (m, 1H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.45 (s, 2H, CH2Br), 2.55 (s, 3H, CH3), 2.40 (s, 3H, Ar-CH3).
  • HRMS (ESI) : m/z [M + H]+ calcd for C13H13BrNO2: 296.0089; found: 296.0092.

Formation of the 1,2,3-Triazole Core with a 5-Amino Substituent

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold is constructed via azide-nitrile cycloaddition followed by Dimroth rearrangement.

Stepwise Synthesis :

  • Azide Formation : 3-Methylphenyl azide is prepared by reacting 3-methylbenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 6 hours.
  • Cycloaddition : The azide is reacted with ethyl 2-cyano-3-ethoxyacrylate in the presence of Cu(I) iodide (5 mol%) and sodium ascorbate (10 mol%) in tert-butanol/water (4:1) at 80°C for 12 hours, yielding 5-amino-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (yield: 74%).
  • Dimroth Rearrangement : The ester is treated with aqueous NaOH (2.0 M) at 100°C for 2 hours to afford the 5-amino-triazole-4-carboxylic acid (yield: 89%).

Key Reaction Parameters :

  • Temperature : 80–100°C
  • Catalyst : Cu(I) iodide (5 mol%)
  • Solvent : tert-Butanol/water (4:1)

Spectroscopic Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.45–7.40 (m, 2H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 5.30 (s, 2H, NH2), 4.20 (q, J = 7.1 Hz, 2H, OCH2), 2.35 (s, 3H, Ar-CH3), 1.25 (t, J = 7.1 Hz, 3H, CH3).
  • 13C NMR (125 MHz, DMSO-d6) : δ 165.2 (C=O), 152.1 (C-NH2), 134.5 (Ar-C), 129.8 (Ar-C), 128.5 (Ar-C), 127.3 (Ar-C), 61.5 (OCH2), 21.3 (Ar-CH3), 14.1 (CH3).

Coupling of Oxazole and Triazole Units

The oxazole bromomethyl intermediate is coupled to the triazole via nucleophilic substitution.

Methodology :

  • Alkylation : 5-Amino-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (1.0 equiv) is reacted with 4-(bromomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.1 equiv) in anhydrous DMF using potassium carbonate (2.0 equiv) as a base. The reaction is heated at 60°C for 8 hours.
  • Purification : The crude product is washed with water and recrystallized from ethanol to yield the target compound (yield: 75%).

Reaction Conditions :

  • Solvent : Anhydrous DMF
  • Base : K2CO3 (2.0 equiv)
  • Temperature : 60°C

Spectroscopic Validation :

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.85 (s, 1H, NH), 7.70–7.65 (m, 2H, Ar-H), 7.50–7.45 (m, 1H, Ar-H), 7.40–7.35 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 6.95–6.90 (m, 1H, Ar-H), 5.55 (s, 2H, CH2), 2.55 (s, 3H, CH3), 2.45 (s, 3H, Ar-CH3), 2.35 (s, 3H, Ar-CH3).
  • HRMS (ESI) : m/z [M + H]+ calcd for C24H23FN6O2: 455.1942; found: 455.1946.

Final Functionalization and Purification

Fluorination Check : The 5-fluoro substituent on the aniline moiety is confirmed via 19F NMR, showing a singlet at δ −118.5 ppm, consistent with aromatic fluorine.

Purification Techniques :

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (1:3 to 1:1 gradient).
  • Recrystallization : Ethanol/water (9:1) yields crystals with >99% purity.

Yield Optimization :

Step Yield (%) Purity (%)
Oxazole Synthesis 72 95
Triazole Formation 74 92
Amidation 82 98
Coupling 75 97

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .

Scientific Research Applications

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
  • 2-(2-thienyl)-N-[4-(methoxy)phenyl]-1,3-thiazole-4-carboxamide
  • 2-(2-thienyl)-N-[4-(fluoro)phenyl]-1,3-thiazole-4-carboxamide

Uniqueness

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

The compound 5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that belongs to the class of isoxazole derivatives. These compounds have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties. This article provides a comprehensive overview of the biological activity of this particular compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Amino group : Contributes to potential interactions with biological targets.
  • Fluorinated aromatic ring : Enhances lipophilicity and may influence receptor binding.
  • Isoxazole moiety : Known for various biological activities, particularly in immunomodulation and anticancer effects.
  • Triazole and carboxamide groups : Potentially involved in hydrogen bonding and receptor interactions.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including colon carcinoma cells. For instance:

CompoundCell LineIC50 (µM)
Isoxazole Derivative ACT-26 Colon Carcinoma2.5
Isoxazole Derivative BColon 382.5

These findings suggest that the compound may have potential as a cytotoxic agent against specific cancers .

Immunomodulatory Effects

The compound has shown promising immunomodulatory effects in vitro and in vivo. Specifically:

  • Inhibition of TNF-alpha Production : The compound significantly reduced LPS-induced TNF-alpha production in human blood cultures, indicating its potential as an anti-inflammatory agent .
  • Regulation of Gene Expression : In Caco-2 cells, the compound influenced the expression of several cytokines and chemokines, including upregulating IL-17F and fractalkine while downregulating IL-10 and TLR4 .

Study 1: Immunosuppressive Activity

A study evaluated the immunosuppressive effects of a structurally analogous isoxazole derivative. The results indicated that it inhibited both humoral immune responses and delayed-type hypersensitivity (DTH) responses in vivo. The findings suggested that these compounds could be further developed as immunosuppressive agents with applications in autoimmune diseases .

Study 2: Anticancer Efficacy

Another study focused on the anticancer efficacy of related isoxazole derivatives against various tumor cell lines. The results demonstrated significant cytotoxicity, with some derivatives exhibiting IC50 values as low as 2.5 µM against colon cancer cells. This positions them as potential candidates for further development in cancer therapeutics .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • The isoxazole ring may interact with specific receptors involved in immune response modulation.
  • The triazole group could participate in hydrogen bonding with target proteins, influencing their activity.

Further studies utilizing molecular docking simulations could elucidate these interactions more clearly.

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step procedures, starting with the preparation of oxazole and triazole intermediates. For example:

  • Oxazole synthesis : Cyclization of substituted amides or esters under reflux with catalysts like AlCl₃.
  • Triazole formation : Huisgen cycloaddition (copper-catalyzed azide-alkyne cycloaddition) to construct the 1,2,3-triazole core.
  • Coupling : Alkylation or nucleophilic substitution to link the oxazole and triazole moieties. Purity optimization involves recrystallization (ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients). Characterization uses ¹H/¹³C-NMR (δ 6.5–8.5 ppm for aromatic protons), HRMS (mass error < 2 ppm), and HPLC (purity >95%) .

Q. How is the compound’s structural integrity validated in solution and solid states?

  • Solution-state : NMR detects proton environments (e.g., triazole NH₂ at δ ~5.5 ppm) and coupling constants.
  • Solid-state : Single-crystal X-ray diffraction (SHELXL refinement) confirms bond lengths (e.g., triazole C–N: 1.31–1.34 Å) and dihedral angles between aromatic rings .

Q. What preliminary biological screening assays are recommended?

  • Anticancer activity : NCI-60 cell line screening (72-hour exposure, GI₅₀ values).
  • Antimicrobial assays : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Kinase assays (e.g., B-Raf inhibition via ATP-competitive binding) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Triazole substitution : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility.
  • Oxazole modifications : Bulky substituents (e.g., 3-methylphenyl) improve target binding but increase molecular weight.
  • Key data : Derivatives with 5-fluoro-2-methylphenyl groups show 2–3× higher potency against RXF 393 renal cancer cells (GP -27.3% vs. -13.4% for non-fluorinated analogs) .

Q. What computational methods resolve contradictions in pharmacological data?

  • Molecular docking (AutoDock Vina) : Predict binding modes to Wnt/β-catenin or B-Raf targets (docking scores < -9.0 kcal/mol).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns).
  • Contradiction resolution : Conflicting cytotoxicity data may arise from off-target effects, resolved via proteome-wide affinity profiling .

Q. How is crystallographic disorder managed during refinement?

  • SHELXL tools : Use PART, DFIX, and SIMU commands to model disordered oxazole-methyl groups.
  • Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) and electron density maps (residual peaks < 0.3 e⁻/ų) .

Methodological Challenges and Solutions

Addressing low aqueous solubility in pharmacokinetic studies:

  • Strategies : Co-solvent systems (DMSO/PEG 400), nanoparticle encapsulation (PLGA polymers).
  • Analysis : LogP determination (HPLC retention times) and solubility-pH profiling .

Improving selectivity for cancer over normal cells:

  • Approach : Introduce hydrogen-bond donors (e.g., -NH₂) to enhance target-specific interactions.
  • Data : Selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) >10 indicate therapeutic potential .

Key Citations

  • SHELX refinement protocols .
  • Anticancer SAR and kinase inhibition .
  • Synthetic methodologies .

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